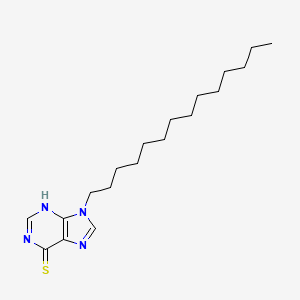![molecular formula C17H28Cl3NO B14004404 2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride CAS No. 93543-27-2](/img/structure/B14004404.png)
2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bis(2-chloropropyl)amino group attached to a phenol ring with a tert-butyl substituent. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride typically involves the reaction of 2-chloropropylamine with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloropropyl groups can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-bis(2-chloropropyl)amine: A related compound with similar structural features but different functional groups.
Bis(2-chloroethyl)amine: Another similar compound with different substituents on the phenol ring.
Uniqueness
2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
93543-27-2 |
|---|---|
Formule moléculaire |
C17H28Cl3NO |
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
2-[[bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride |
InChI |
InChI=1S/C17H27Cl2NO.ClH/c1-12(18)9-20(10-13(2)19)11-14-8-15(17(3,4)5)6-7-16(14)21;/h6-8,12-13,21H,9-11H2,1-5H3;1H |
Clé InChI |
CVEMYMRIICDIDF-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC1=C(C=CC(=C1)C(C)(C)C)O)CC(C)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)

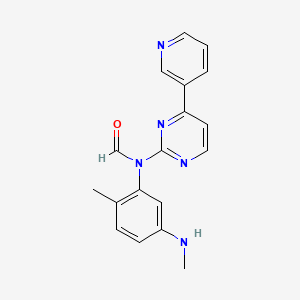
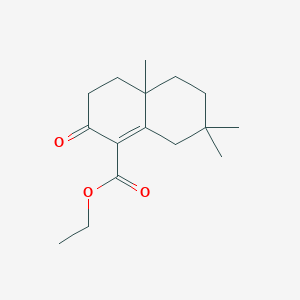
![2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol](/img/structure/B14004341.png)
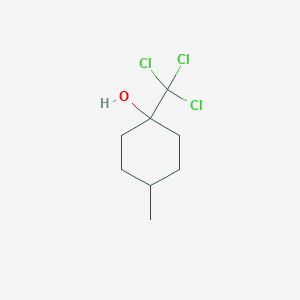
![4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B14004354.png)
![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)
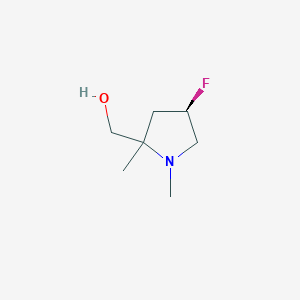
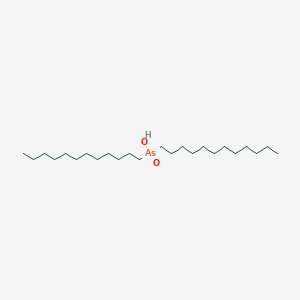
![Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14004381.png)
